molecular formula C24H17ClFNO3S B2469784 4-(4-CHLOROBENZENESULFONYL)-3-(3,4-DIMETHYLBENZOYL)-6-FLUOROQUINOLINE CAS No. 866813-02-7

4-(4-CHLOROBENZENESULFONYL)-3-(3,4-DIMETHYLBENZOYL)-6-FLUOROQUINOLINE

Cat. No.: B2469784
CAS No.: 866813-02-7
M. Wt: 453.91
InChI Key: MVJOPZFWISUUIE-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chlorobenzenesulfonyl group, a dimethylbenzoyl group, and a fluorine atom attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a base such as pyridine.

    Attachment of the Dimethylbenzoyl Group: The dimethylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(4-Chlorobenzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-chloroquinoline: Similar structure but with a chlorine atom instead of fluorine.

    4-(4-Chlorobenzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methylquinoline: Similar structure but with a methyl group instead of fluorine.

Uniqueness

4-(4-Chlorobenzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-fluoroquinoline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFNO3S/c1-14-3-4-16(11-15(14)2)23(28)21-13-27-22-10-7-18(26)12-20(22)24(21)31(29,30)19-8-5-17(25)6-9-19/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJOPZFWISUUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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